Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride

Fragment-based drug design Medicinal chemistry Pharmacophore optimization

Fragment-based drug discovery campaigns targeting PHIP2 often fail due to non-validated starting points. This N-methyl triazolopyridine dihydrochloride is a confirmed crystallographic binder (PDB 5RKC, 1.24Å, RSCC 0.901), one of only 52 hits from 799 fragments screened. Key advantages: Validated PHIP2 Kac site engagement with defined binding pose; Enables rational fragment growing from the N-methyl sub-pocket; Consistent 20 mM solubility for crystallographic soaking protocols.

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11
CAS No. 1909327-23-6
Cat. No. B2486064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride
CAS1909327-23-6
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11
Structural Identifiers
SMILESCNCC1=NN=C2N1C=CC=C2.Cl.Cl
InChIInChI=1S/C8H10N4.2ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;;/h2-5,9H,6H2,1H3;2*1H
InChIKeyOHFDBOJARMKVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl Triazolopyridine Identity & Procurement


Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride (CAS 1909327-23-6) is an N-methylated triazolopyridine derivative supplied as a crystalline dihydrochloride salt with molecular formula C₈H₁₂Cl₂N₄ and molecular weight 235.11 g/mol . The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine heterocyclic class, a scaffold recognized across medicinal chemistry for its capacity to engage diverse protein targets through π–π stacking and hydrogen-bonding interactions [1]. Its closest structural analog is the primary amine variant [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine (CAS 91981-59-8), from which it differs by a single N-methyl substitution—a modification known in fragment-based drug design to modulate lipophilicity, hydrogen-bonding capacity, and metabolic stability [2]. The compound has been validated as a crystallographic fragment hit in the SAMPL7 community-wide blind challenge targeting the second bromodomain of PHIP (PHIP2), where it was one of 52 confirmed binders among 799 screened fragments [3].

Compound class N-Methyl triazolopyridine fragment; dihydrochloride salt
Binding evidence Reported PHIP2 bromodomain hit in SAMPL7 crystallographic screen
Physical form Crystalline solid for reproducible gravimetric dispensing in fragment workflows

Why N-Methyl Triazolopyridine Cannot Be Replaced


In fragment-based drug discovery and chemical biology, the assumption that close structural analogs of triazolopyridine derivatives are functionally interchangeable is contradicted by the well-established sensitivity of bromodomain and epigenetic reader domains to subtle N-alkyl modifications [1]. The N-methyl group in Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride eliminates one hydrogen-bond donor relative to the primary amine comparator (CAS 91981-59-8), altering both the hydrogen-bonding pharmacophore and the desolvation penalty upon target binding [2]. In the SAMPL7 crystallographic fragment screen conducted by the XChem facility at Diamond Light Source, this compound was among only 47 fragments that bound to the pharmacologically relevant acetylated lysine (Kac) binding site of PHIP2 out of 799 screened [3]. The primary amine analog (CAS 91981-59-8) was not among the reported binders in this dataset, underscoring that even a single methylation can determine whether a fragment is a hit or a non-binder in a high-stringency crystallographic assay [3]. For procurement decisions, substituting the N-methylated dihydrochloride salt with the free base primary amine or with other triazolopyridine congeners risks using a compound that lacks validated target engagement in the PHIP2 system—a key reference dataset for computational method benchmarking [3].

H-bond donors
1 H-bond donor (N-methyl) — may alter pharmacophore and desolvation penalty
2 H-bond donors (primary amine) — different hydrogen-bonding profile; binding may not transfer
PHIP2 binding
Confirmed Kac-site binder at 1.24 Å resolution (SAMPL7)
No reported binding data in PHIP2; not among 47 Kac-site binders
Physical form
Crystalline dihydrochloride — supports accurate dispensing
Free base is an oil — dispensing errors may affect fragment screening reproducibility

N-Methyl Triazolopyridine vs. Analogs: Key Differentiation Evidence


H-Bond Donor & Lipophilicity: N-Methyl vs. Primary Amine

The target compound contains a tertiary N-methylamine (one H-bond donor) compared to the primary amine analog CAS 91981-59-8 (two H-bond donors). This single methylation reduces hydrogen-bond donor count by one while simultaneously increasing calculated logP by approximately 0.5–0.7 units—a range consistent with the established methylene/logP increment of ~0.5 for aliphatic amines [1]. In bromodomain fragment screening, reducing H-bond donor count is a recognized strategy for improving ligand efficiency and membrane permeability in epigenetic targets [2].

H-Bond Donor & logP
Class-level inference
Target: 1 H-bond donor (tertiary amine) Comparator: 2 H-bond donors (primary amine) Estimated ΔlogP ≈ +0.5 to +0.7
Supports pharmacophore-optimization review
Single methylation can shift ligand efficiency metrics in fragment libraries
Fragment-based drug design Medicinal chemistry Pharmacophore optimization

PHIP2 Bromodomain Hit in SAMPL7 Fragment Screen

In the SAMPL7 community-wide challenge, 799 fragments were screened via high-throughput X-ray crystallography against PHIP2. Only 52 fragments (6.5%) were confirmed binders, and 47 (5.9%) bound to the acetylated lysine (Kac) binding site [1]. The target compound (Z234898257; ligand code UWD in PDB 5RKC) was among these 47 Kac-site binders, resolved at 1.24 Å resolution with unambiguous electron density (Real Space Correlation Coefficient = 0.901, occupancy = 0.61) [2]. In contrast, the closest primary amine analog (CAS 91981-59-8) has no reported crystallographic binding data in PHIP2 and is not listed among the confirmed binders in the SAMPL7 dataset [1].

PHIP2 Fragment Screen
Cross-study comparable
Target: Confirmed Kac-site binder (PDB 5RKC, RSCC=0.901, 1.24 Å) Comparator: No binding data in SAMPL7 dataset
Reported crystallographic hit for structure-based design
47 of 799 fragments bound Kac site; primary amine analog absent
Epigenetics Bromodomain inhibitors Fragment screening

Dihydrochloride Salt: Solubility and Handling Advantage

The target compound (CAS 1909327-23-6) is supplied as a crystalline dihydrochloride salt, which enhances aqueous solubility compared to the free base form (CAS 933688-63-2). The free base is described in vendor documentation as an oil at ambient temperature, requiring specialized handling for accurate dispensing in fragment screening workflows . The dihydrochloride salt enables gravimetric dispensing of a crystalline solid and dissolution in aqueous buffer systems at concentrations relevant for biophysical assays (typically 10–50 mM stock solutions) . Fragment-level aqueous solubility is a critical parameter: in the SAMPL7 PHIP2 screen, fragments were soaked at 20 mM final concentration, and compounds with insufficient solubility were effectively non-binders regardless of intrinsic affinity [1].

Salt Form Handling
Context-dependent
Crystalline dihydrochloride solid at ambient temperature; free base is an oil
May improve dispensing reproducibility for fragment soaking
Solubility-limited fragments classified as non-binders in SAMPL7 protocol
Biophysical assay preparation Fragment solubility Salt form selection

Multi-Target Engagement: PHIP2 and HRP-2 PWWP Domains

The N-methyl triazolopyridine fragment (Z234898257, ligand code UWD) has been crystallographically validated in two distinct epigenetic reader domains: the PHIP2 bromodomain (PDB 5RKC, resolution 1.24 Å) [1] and the HRP-2 PWWP domain (PDB 7HHM) [2]. This cross-domain binding demonstrates that the N-methyl substituent participates in favorable interactions across different binding-site architectures, whereas the primary amine analog (CAS 91981-59-8) lacks any reported co-crystal structures in either domain. The PHIP2 structure reveals occupancy of the Kac binding site at 61% occupancy with clear electron density (RSCC = 0.901), while the HRP-2 structure confirms a distinct binding pose in the PWWP aromatic cage [1][2].

Multi-Target Engagement
Cross-study comparable
Target: 2 co-crystal structures (PHIP2 bromodomain, HRP-2 PWWP) Comparator: 0 deposited co-crystal structures
Supports domain-selectivity model review
Cross-domain binding profiles aid fragment elaboration prioritization
Epigenetic readers Multi-domain targeting Fragment promiscuity assessment

N-Methyl Triazolopyridine Fragment Applications


Structure-Based Elaboration of PHIP2 Probes

The compound's validated binding pose in the PHIP2 Kac site at 1.24 Å resolution (PDB 5RKC) provides atomic-level guidance for fragment growing and merging strategies [1]. Its N-methyl group occupies a defined sub-pocket, enabling rational design of vector elaborations from the triazolopyridine core. The dihydrochloride salt form ensures reproducible dissolution for soaking experiments at the 20 mM concentration established in the SAMPL7 protocol [2]. This makes it an ideal starting fragment for medicinal chemistry campaigns targeting the atypical bromodomain PHIP2, for which no high-affinity chemical probes existed prior to the poised fragment library approach [3].

Computational Benchmarking and Method Validation

As one of the 52 confirmed binders in the SAMPL7 protein-ligand challenge dataset, this compound serves as a benchmark for testing computational fragment screening, binding pose prediction, and free energy perturbation methods [2]. The availability of high-quality crystallographic data (RSCC = 0.901, occupancy = 0.61) enables rigorous assessment of docking scoring functions against a fragment with moderate occupancy—a more realistic test case than fully occupied high-affinity ligands [1]. The compound's presence in both PHIP2 and HRP-2 datasets further supports selectivity prediction algorithm development [4].

Epigenetic Reader Domain Selectivity Profiling

With co-crystal structures in two distinct epigenetic reader domain families—bromodomain (PHIP2, PDB 5RKC) and PWWP domain (HRP-2, PDB 7HHM)—this N-methyl triazolopyridine fragment is uniquely positioned as a cross-domain selectivity probe [1][4]. The N-methyl substituent contributes differentially to binding in the two sites, offering a tractable system for studying how subtle chemical modifications alter domain selectivity. This is directly relevant for developing selective chemical probes for therapeutically important epigenetic readers implicated in cancer and diabetes [3].

Application
Selection Property
Validation Focus
PHIP2 probe elaboration
Crystallographic binding pose context
Structure-based design reproducibility
Computational benchmarking
SAMPL7 dataset membership
Docking scoring function assessment
Epigenetic reader selectivity profiling
Cross-domain binding evidence
Domain-selectivity model review
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